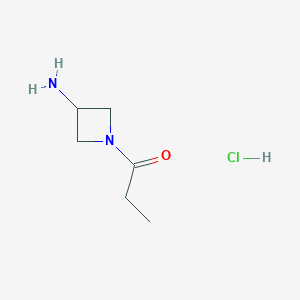
1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The compound's synthesis involves azetidine dimerization and subsequent functionalization, such as alkylation or amide formation. A novel, one-pot protocol under mild conditions has been developed to facilitate the synthesis of various drug-like N-aminopropyl scaffolds, highlighting the compound's utility in generating pharmacologically relevant structures (Dunkel et al., 2023).
Molecular Structure Analysis
The molecular structure of 1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride and related compounds has been extensively studied, revealing their potential for forming stable cyclic forms and for undergoing various transformations. The stability and reactivity of these compounds are crucial for their application in the synthesis of novel compounds with potential biological activity.
Chemical Reactions and Properties
This compound exhibits versatility in chemical reactions, enabling the synthesis of various pharmacologically active molecules. Its reactivity has been exploited in creating compounds with potential medicinal applications, demonstrating its significance in the design of new therapeutic agents.
Physical Properties Analysis
While specific studies on the physical properties of 1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride are limited, related compounds have been shown to possess characteristics conducive to their application in drug development. These include solubility, stability, and reactivity under physiological conditions, which are critical for their effectiveness as pharmaceutical agents.
Chemical Properties Analysis
The chemical properties of 1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride, such as its reactivity in nucleophilic substitution reactions and its ability to undergo various transformations, make it a valuable building block in organic synthesis. Its functionalization leads to the creation of diverse chemical entities with potential utility in medicinal chemistry.
For a detailed exploration and further research on this compound and related chemical entities, their synthesis methods, and applications in medicinal chemistry, the following references provide comprehensive information:
科学的研究の応用
Synthesis of Medicinal Intermediates
A study by Cui‐Feng Yang (2009) discussed the synthesis of medicinal intermediates such as 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol. These compounds were synthesized from 1-(diphenylmethyl)-3-hydroxyazetidin through a series of chemical reactions, including substitution, azido reaction, oxidation, cyanidation, and reduction. The structural characterization was confirmed by 1H NMR, indicating their potential as intermediates for further pharmaceutical development Yang, 2009.
Novel Antibacterial Agents
Kuramoto et al. (2003) designed and synthesized a novel antibacterial agent, incorporating an aminophenyl group as a new N-1 substituent, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. One of the synthesized compounds was notably more effective than existing drugs against resistant strains of bacteria. The study highlighted the importance of the structural orientation and the steric hindrance of substituents for antibacterial activity Kuramoto et al., 2003.
Antifungal Activity
Lima-Neto et al. (2012) explored the synthesis of 1,2,3-triazole derivatives and evaluated their in vitro antifungal efficacy against Candida strains. This study demonstrated the potential of certain triazole derivatives, especially those with halogen substituents, in exhibiting significant antifungal properties. The findings suggest avenues for future drug development targeting fungal infections Lima-Neto et al., 2012.
Pharmacological Potential
Another study by Kumar et al. (2017) involved the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were synthesized starting from 2-acetylfuran and evaluated for antidepressant and antianxiety activities. The study identified compounds with significant potential for treating depression and anxiety disorders Kumar et al., 2017.
Safety and Hazards
This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOMUAZMGKECFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride | |
CAS RN |
2230804-31-4 |
Source


|
| Record name | 1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)
![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)
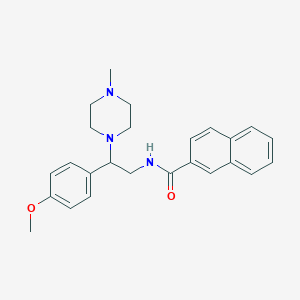
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2498543.png)
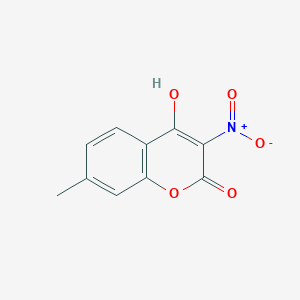
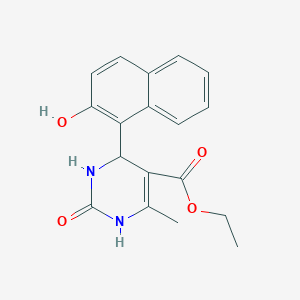
![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)
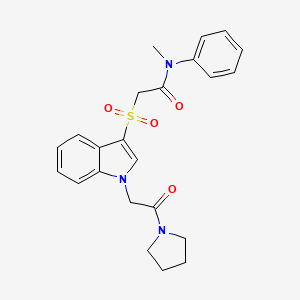
![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)